8-Phenyladenosine

Description

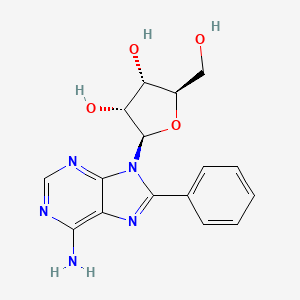

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H17N5O4 |

|---|---|

Molecular Weight |

343.34 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-8-phenylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C16H17N5O4/c17-13-10-15(19-7-18-13)21(14(20-10)8-4-2-1-3-5-8)16-12(24)11(23)9(6-22)25-16/h1-5,7,9,11-12,16,22-24H,6H2,(H2,17,18,19)/t9-,11-,12-,16-/m1/s1 |

InChI Key |

VPKLCUYVISQZJY-UBEDBUPSSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Phenyladenosine and Its Analogues

Strategies for C8-Substituent Introduction in Purine (B94841) Nucleosides

The direct introduction of substituents at the C8 position of purine nucleosides is a key challenge in their chemical synthesis. Several powerful cross-coupling reactions have been adapted and optimized for this purpose, enabling the efficient formation of a carbon-carbon bond between the purine core and an aryl group.

Suzuki-Miyaura Cross-Coupling Reactions for Arylated Nucleosides

The Suzuki-Miyaura cross-coupling reaction has emerged as a premier method for the synthesis of 8-arylated purine nucleosides, including 8-phenyladenosine. libretexts.orgscielo.org.mx This palladium-catalyzed reaction typically involves the coupling of an 8-halopurine nucleoside (most commonly 8-bromoadenosine) with an arylboronic acid. acs.orgnih.govmdpi.commdpi.com

The reaction conditions are crucial for achieving high yields and preventing degradation of the sensitive nucleoside moiety. A variety of palladium catalysts, ligands, and bases have been explored to optimize this transformation. For instance, the use of water-soluble ligands like triphenylphosphine-3,3′,3″-trisulfonic acid trisodium (B8492382) salt (TPPTS) has been shown to be effective, allowing the reaction to be performed in aqueous media. mdpi.com This "green chemistry" approach is advantageous for its reduced environmental impact and simplified product purification. scielo.org.mx

Researchers have successfully synthesized a range of C8-aryl-2'-deoxyguanosine derivatives in high yields using a palladium acetate/TPPTS catalytic system in a water/acetonitrile mixture. mdpi.com The reaction is generally tolerant of various functional groups on the arylboronic acid, allowing for the synthesis of a diverse library of 8-arylated nucleosides. nih.govmdpi.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for 8-Arylated Nucleosides

| Starting Material | Coupling Partner | Catalyst System | Solvent | Yield | Reference |

| 8-Bromoadenosine | Phenylboronic acid | Pd(OAc)₂, TPPTS, Na₂CO₃ | MeCN:H₂O | Good | mdpi.com |

| 8-Bromo-2'-deoxyguanosine | Arylboronic acids | Pd(OAc)₂, TPPTS, Na₂CO₃ | MeCN:H₂O | High | mdpi.com |

| 8-Br-ADPR | Phenylboronic acid | Not specified | Not specified | 19% | acs.org |

Stille-Type Cross-Coupling Approaches

While the Suzuki-Miyaura reaction is widely used, Stille-type cross-coupling reactions offer an alternative and complementary strategy for the synthesis of 8-arylated nucleosides. This method involves the palladium-catalyzed coupling of an organostannane (e.g., an arylstannane) with an 8-halopurine nucleoside.

One of the key advantages of the Stille coupling is the stability and ease of handling of many organostannane reagents. The reaction mechanism is similar to that of the Suzuki-Miyaura coupling, proceeding through oxidative addition, transmetalation, and reductive elimination steps.

Successive Stille and Heck cross-coupling reactions have been utilized for the arylation at the C8 position of purine nucleosides. uc.cl This highlights the versatility of palladium-catalyzed methodologies in the synthesis of complex nucleoside analogues.

Chemoenzymatic Syntheses of this compound Diphosphoribose Analogues

Chemoenzymatic approaches combine the precision of enzymatic catalysis with the versatility of chemical synthesis to produce complex biomolecules like this compound diphosphoribose (8-Ph-ADPR) analogues. These methods are particularly valuable for the synthesis of nucleotide derivatives, where traditional chemical methods can be lengthy and challenging. acs.org

A common strategy involves the enzymatic cyclization of a synthetic NAD⁺ analogue by an ADP-ribosyl cyclase. acs.org For instance, Aplysia californica ADP-ribosyl cyclase has demonstrated a remarkable tolerance for bulky substituents at the 8-position of the adenine (B156593) ring, including a phenyl group. acs.org

The synthesis of the required 8-substituted NAD⁺ analogues is typically achieved through chemical methods, such as the condensation of the corresponding 8-substituted AMP derivative with nicotinamide (B372718) mononucleotide (NMN⁺). acs.org This chemoenzymatic route provides an efficient pathway to novel 8-substituted cADPR and their corresponding diphosphoribose analogues. acs.org

Development of Functionalized Congeners of this compound

The "functionalized congener" approach involves incorporating a chemically reactive group into the structure of a biologically active molecule at a position that does not significantly disrupt its desired activity. researchgate.netnih.govcore.ac.uk This strategy has been successfully applied to this compound and its analogues to create derivatives with tailored properties.

By introducing functional groups such as carboxylic acids, amines, or isothiocyanates, researchers can create versatile building blocks for further chemical modification. capes.gov.brnih.gov These functionalized congeners can be used to attach reporter molecules (e.g., biotin (B1667282), fluorescent dyes), link the molecule to a solid support for affinity chromatography, or create targeted drug delivery systems. researchgate.netnih.govcore.ac.uk

For example, biotin-containing analogues of N⁶-phenyladenosine have been synthesized by attaching a biotin moiety to the para-position of the phenyl ring via a spacer chain. core.ac.uk This approach allows for the study of receptor-ligand interactions using avidin-biotin technology.

Derivatization Strategies for Specific Modifications

Further modification of the this compound scaffold can be achieved through derivatization of the phenyl ring, leading to analogues with altered electronic, steric, and pharmacokinetic properties.

Modifications on the Phenyl Ring

Introducing substituents on the phenyl ring of this compound provides a powerful means to fine-tune its biological activity. acs.org The nature and position of these substituents can have a profound effect on the molecule's affinity and selectivity for its target receptors. nih.govnih.gov

For example, the introduction of a p-carboxy or p-sulfo substituent on the 8-phenyl ring has been used to increase the water solubility of some xanthine (B1682287) derivatives, although this often comes at the cost of reduced potency and selectivity. researchgate.net In the context of N⁶-phenyladenosines, meta-substitution on the phenyl ring has been shown to selectively decrease affinity for A₂ adenosine (B11128) receptors, leading to higher A₁ selectivity. nih.gov

The synthesis of these derivatized analogues typically involves the use of appropriately substituted phenylboronic acids in Suzuki-Miyaura cross-coupling reactions with 8-bromoadenosine. acs.orgsemanticscholar.org This allows for the systematic exploration of the structure-activity relationship (SAR) of the phenyl ring substituents. For instance, electrophilic groups like isothiocyanates have been introduced onto the phenyl ring of both adenosine and xanthine derivatives to create irreversible receptor ligands. capes.gov.brnih.gov The receptor affinity of these derivatives was found to be influenced by the presence of electron-donating groups on the phenyl ring. nih.gov

Ribose Moiety Alterations (e.g., 2'-Deoxy-8-Phenyladenosine Derivatives)

The alteration of the ribose moiety, specifically the removal of the 2'-hydroxyl group to create 2'-deoxy derivatives, is a key strategy in modifying this compound. The resulting analogues, such as 8-phenyl-2'-deoxyadenosine, exhibit unique conformational properties and biological activities.

Detailed research findings indicate that the synthesis of these derivatives often employs a chemoenzymatic approach. A common pathway begins with the halogenation of 2'-deoxyadenosine (B1664071) to produce 8-bromo-2'-deoxyadenosine. vulcanchem.com This intermediate then undergoes a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid to introduce the phenyl group at the 8-position, yielding 8-phenyl-2'-deoxyadenosine. vulcanchem.comacs.org Palladium catalysts, such as Pd(PPh₃)₄, are typically used in this reaction. acs.org

A significant challenge in the synthesis of 2'-deoxyadenosine derivatives is their inherent instability under acidic conditions. vulcanchem.comacs.org The absence of the 2'-hydroxyl group makes the glycosidic bond more susceptible to hydrolysis. This instability is particularly problematic during phosphorylation steps, which often require acidic conditions. acs.org Researchers have had to develop optimized buffering systems and alternative phosphorylation methods to prevent the degradation of the 2'-deoxy-nucleoside during the synthesis of its phosphorylated forms. vulcanchem.comacs.org For instance, conventional phosphorylation using POCl₃ in triethyl phosphate (B84403) (TEP) is challenging due to the acidic workup, which can lead to rapid hydrolysis of the product. acs.org

Once synthesized, these 2'-deoxy-8-phenyladenosine derivatives can be further modified. For example, they can be phosphorylated and cyclized using enzymes like Aplysia californica ADP-ribosyl cyclase to produce compounds such as 8-phenyl-2'-deoxy-cADPR (cyclic ADP-ribose). vulcanchem.comacs.org The synthesis of 8-phenyl-2'-deoxy-ADPR has been achieved through the enzymatic degradation of its cyclic precursor, 8-phenyl-2'-deoxy-cADPR. acs.orgnih.gov Combining the 8-phenyl substitution with the removal of the 2'-hydroxyl group has been shown to significantly enhance the antagonist effect at the TRPM2 channel, with 8-Ph-2'-deoxy-ADPR being a potent inhibitor. acs.orgnih.gov

Table 1: Synthesis of 2'-Deoxy-8-Phenyladenosine Derivatives

| Product/Intermediate | Precursor | Reaction Type | Key Reagents | Reference |

|---|---|---|---|---|

| 8-Bromo-2'-deoxyadenosine | 2'-Deoxyadenosine | Halogenation | Bromine, NaOAc buffer | vulcanchem.com |

| 8-Phenyl-2'-deoxyadenosine | 8-Bromo-2'-deoxyadenosine | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄ | vulcanchem.comacs.org |

| 8-Phenyl-2'-deoxy-AMP | 8-Bromo-2'-deoxy-AMP | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄ | acs.org |

| 8-Phenyl-2'-deoxy-cADPR | 8-Phenyl-2'-deoxy-NAD⁺ | Enzymatic Cyclization | Aplysia californica ADP-ribosyl cyclase | vulcanchem.comacs.org |

Phosphate Moiety Modifications (e.g., this compound Monophosphate)

Modification of the phosphate moiety is another critical avenue in the synthesis of this compound analogues. The primary building block for these modifications is this compound monophosphate (8-Ph-AMP). acs.orgnih.gov 8-Ph-AMP is a synthetic derivative of adenosine monophosphate (AMP) where a phenyl group is attached to the 8th position of the adenine base. ontosight.ai

The synthesis of 8-Ph-AMP can be achieved through several routes. One direct method involves the Suzuki cross-coupling reaction starting from 8-bromo-AMP and phenylboronic acid, using a palladium catalyst in a degassed solvent system. acs.org Alternatively, this compound can be synthesized first, followed by phosphorylation of the free 5'-hydroxyl group to yield 8-Ph-AMP. acs.orgnih.gov This phosphorylation is typically carried out using phosphoryl chloride (POCl₃) in a solvent like triethylphosphate at low temperatures. acs.org

8-Ph-AMP serves as a versatile intermediate for the synthesis of more complex diphosphate (B83284) and triphosphate analogues. acs.orgnih.gov To facilitate coupling reactions, 8-Ph-AMP is often converted into an activated form, such as a phosphoromorpholidate. acs.org This is achieved by reacting the triethylammonium (B8662869) salt of 8-Ph-AMP with morpholine (B109124) in the presence of reagents like triphenylphosphine (B44618) and dipyridyl disulfide. acs.org This activated intermediate can then be coupled with other molecules, such as cyclopentylphosphate, to generate novel diphosphate derivatives like Cyclopentyl-8-Ph-ADP. acs.orgnih.gov Such modifications that combine the 8-phenyl group with alterations in the phosphate chain have been explored to develop potent antagonists for biological targets like the TRPM2 channel. acs.orgnih.gov

Table 2: Synthesis and Derivatization of this compound Monophosphate (8-Ph-AMP)

| Product/Intermediate | Precursor(s) | Reaction Type | Key Reagents | Reference |

|---|---|---|---|---|

| 8-Phenyl-AMP | 8-Bromo-AMP, Phenylboronic acid | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃ | acs.org |

| 8-Phenyl-AMP | This compound | Phosphorylation | POCl₃, Triethylphosphate | acs.org |

| 8-Phenyl-adenosine 5′-Monophosphate Morpholidate | 8-Phenyl-AMP | Morpholidate Formation | Morpholine, PPh₃, Dipyridyl disulfide | acs.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2'-Deoxy-8-Phenyladenosine |

| This compound Monophosphate |

| 2'-Deoxyadenosine |

| 8-Bromo-2'-deoxyadenosine |

| Phenylboronic acid |

| 8-phenyl-2'-deoxy-cADPR |

| 8-phenyl-2'-deoxy-ADPR |

| 8-Bromo-AMP |

| This compound |

| Phosphoryl chloride |

| Triethylphosphate |

| Cyclopentyl-8-Ph-ADP |

| Morpholine |

| Triphenylphosphine |

| Dipyridyl disulfide |

| Cyclopentylphosphate |

| 8-Bromo-2'-deoxy-AMP |

Interactions with Adenosine Receptors and Receptor Subtypes

Affinity and Selectivity Profiling of 8-Phenyladenosine Derivatives

The introduction of a phenyl group at the 8-position of the adenosine (B11128) scaffold, or related purine (B94841) structures like xanthine (B1682287), significantly alters the ligand's interaction with adenosine receptors. This modification is a key strategy in medicinal chemistry for developing receptor subtype-selective antagonists.

Derivatives of this compound, particularly those based on a xanthine core, have been extensively studied as antagonists for the A1 adenosine receptor (A1AR). The presence of an 8-phenyl or 8-cycloalkyl substituent on a xanthine structure can result in marked species differences in affinity. nih.gov For instance, 1,3-dipropyl-8-phenylxanthine (B136342) derivatives show significantly higher potency at A1 receptors in calf brain compared to rat or guinea pig brain, indicating that the recognition sites on A1 receptors are not identical across mammalian species. nih.gov

N6-substituted adenosines generally exhibit selectivity for A1ARs. nih.gov N6-Phenyladenosine itself shows high potency at A1 receptors while being less active at A2 receptors. nih.gov Further modifications to the N6-phenyl ring can modulate this affinity. Substituents at the para position have been shown to have little effect on A1 receptor affinity, whereas placing a reactive carboxylic acid moiety in that position can decrease potency, suggesting that an anionic group is not well-tolerated in that specific binding region of the A1 receptor. nih.gov

In the 7-deazaadenine series, introducing a phenyl group at the 2-position dramatically increases A1 antagonist activity. nih.gov For example, (R)-7,8-dimethyl-2-phenyl-9-(1-phenylethyl)-7-deazaadenine was identified as a potent and highly selective A1 antagonist with a Ki value of 4.7 nM. nih.gov Research on 8-phenylxanthine (B3062520) derivatives has led to the development of radioligands for A1 receptors. nih.gov Acidic 3-(arylamino)-8-phenylxanthine derivatives, when labeled with 125I, bind to A1 receptors with high affinity, demonstrating KD values in the low nanomolar range (1-1.25 nM). nih.gov These compounds function as antagonists, competitively inhibiting the binding of A1 receptor agonists. nih.govnih.govnih.gov

| Compound | Receptor Subtype | Affinity Value (Ki/KD) | Species/Tissue | Reference |

|---|---|---|---|---|

| (R)-7,8-dimethyl-2-phenyl-9-(1-phenylethyl)-7-deazaadenine | A1 | 4.7 nM (Ki) | Rat Brain | nih.gov |

| 2-(p-Chlorophenyl)-7,8-dimethyl-9-phenyl-7-deazaadenine | A1 | 122 nM (Ki) | Rat Brain | nih.gov |

| Acidic 3-(arylamino)-8-phenylxanthine derivative (125I-labeled) | A1 | 1-1.25 nM (KD) | Bovine/Rat Brain | nih.gov |

While N6-substitutions on adenosine often favor A1 selectivity, modifications to the N6-phenyl ring can have a pronounced effect on the affinity for A2A adenosine receptors. nih.gov Research has shown that brain A2 receptors possess a well-defined region that recognizes N6-substitutions. nih.gov Meta-substitutions on the N6-phenyl ring, such as with hydroxyl or iodo groups, lead to a selective decrease in affinity for A2 receptors, thereby enhancing A1 selectivity. nih.gov

In contrast, substitutions at the 2-position of the adenosine ring, especially with groups like secondary amines or alkynes, tend to confer selectivity for the A2A receptor. nih.gov 8-Phenyl-substituted xanthines have also been evaluated for their activity at A2A receptors. While many 8-phenylxanthines are primarily A1 or A2B antagonists, some derivatives show affinity for the A2A subtype, although often with lower potency compared to their primary target. nih.govmdpi.com For instance, the addition of an aminobenzyl group to the 3-position of an 8-phenylxanthine had little effect on A2 binding affinity, but a 3-aminophenethyl substitution decreased it. nih.gov The development of selective A2A antagonists is a significant area of research, with compounds like preladenant (B1679076) serving as scaffolds for new derivatives. acs.org

The A2B adenosine receptor (A2BAR) is characterized by its relatively low affinity for the endogenous ligand, adenosine. nih.gov Consequently, it is thought to be activated primarily under pathophysiological conditions where extracellular adenosine concentrations are significantly elevated. nih.gov 8-Phenylxanthine derivatives have emerged as a prominent class of A2BAR antagonists. mdpi.comnih.govresearchgate.net

Studies have identified 8-phenylxanthine compounds with high affinity for the A2B receptor. For example, certain derivatives show Ki values in the nanomolar range (e.g., Ki = 9.97 nM and 12.3 nM for two such compounds), though they may exhibit only moderate selectivity against other adenosine receptor subtypes. researchgate.net The development of irreversible A2BAR antagonists has been pursued using an 8-p-sulfophenylxanthine scaffold. One such compound, p-(1-Propylxanthin-8-yl)benzene sulfonyl fluoride (B91410), was identified as a potent and selective irreversible antagonist with an apparent Ki of 10.6 nM at the human A2BAR and over 38-fold selectivity versus other AR subtypes. mdpi.com

| Compound | Receptor Subtype | Affinity Value (Ki) | Species | Reference |

|---|---|---|---|---|

| 8-Phenylxanthine Derivative 1 | A2B | 9.97 nM | Human | researchgate.net |

| 8-Phenylxanthine Derivative 2 | A2B | 12.3 nM | Human | researchgate.net |

| p-(1-Propylxanthin-8-yl)benzene sulfonyl fluoride (PSB-21500) | A2B | 10.6 nM (apparent Ki) | Human | mdpi.com |

The A3 adenosine receptor (A3AR) exhibits significant species differences in its pharmacology, particularly concerning antagonist affinity. nih.govnih.gov Xanthines, which are classic antagonists for A1, A2A, and A2B receptors, generally show low affinity at rat A3 receptors. nih.gov However, at human A3 receptors, 8-phenyl-substituted xanthines, especially those bearing acidic groups, are more potent antagonists, although high selectivity has been challenging to achieve. nih.gov

The affinity of 8-aryl xanthines at A3 receptors is enhanced by 1,3-dialkyl substituents. nih.gov Despite binding affinities in the micromolar range, some xanthines failed to functionally antagonize A3 agonist activity in transfected cell lines, highlighting a potential disconnect between binding and function for some compounds at this receptor subtype. nih.gov The development of selective A3 agonists has often involved modifications at the N6- and 5'-positions of adenosine, leading to compounds like IB-MECA, which is highly potent and selective for the A3 receptor. nih.govmdpi.com

Comparative Analysis with Endogenous Adenosine and Other Receptor Ligands

The pharmacological profile of this compound derivatives is best understood by comparing their receptor affinities and functional effects with those of endogenous adenosine and other well-characterized synthetic ligands. Adenosine itself is a non-selective agonist at all four receptor subtypes. nih.gov However, its potency varies, with A1, A2A, and A3 receptors being activated at low nanomolar concentrations, while A2B activation requires higher, micromolar concentrations of adenosine. frontiersin.org

In contrast, most 8-phenyl substituted purines, particularly the xanthine derivatives, act as antagonists. nih.gov The introduction of the bulky 8-phenyl group is a key structural feature that flips the functional activity from agonism (adenosine) to antagonism. For example, 8-phenyltheophylline (B1204217) is a well-known adenosine antagonist. nih.gov The potency of these antagonists can far exceed the potency of adenosine in functional assays. For instance, while adenosine activates A1 receptors in the nanomolar range, selective 8-phenylxanthine antagonists can block this activation with similar or even greater potency. nih.govnih.gov

Compared to other standard AR ligands, 8-phenyl derivatives offer distinct selectivity profiles. Ligands such as N6-(R)-phenylisopropyladenosine (R-PIA) are known to be selective A1AR agonists, while CGS-21680 is a widely used A2AAR selective agonist. nih.govnih.gov 8-Phenyl-substituted xanthines, however, are often developed as A1 or A2B selective antagonists. nih.govresearchgate.net This demonstrates how modifications at different positions of the purine ring (N6, C2, or C8) can fine-tune the ligand's interaction with the receptor subtypes, yielding compounds with highly specific and often opposing functional outcomes compared to endogenous adenosine.

Mechanistic Insights into Ligand-Receptor Binding and Activation

The binding of a ligand to an adenosine receptor is a dynamic process that involves specific interactions with amino acid residues within the receptor's transmembrane helices. The 8-phenyl group of these derivatives typically binds in a pocket created by extracellular loop 2 (ECL2) and transmembrane helices 6 and 7. nih.gov This pocket is less conserved among the adenosine receptor subtypes, which provides a structural basis for achieving subtype selectivity with 8-substituted ligands. nih.gov

For antagonists, binding to the receptor stabilizes an inactive conformation, preventing the conformational changes necessary for G-protein coupling and activation. nih.gov Studies on A1AR suggest that antagonists bind with high affinity to free, uncoupled receptors and with low affinity to receptors already coupled to a G-protein. nih.gov This interaction can cause a destabilization of pre-coupled receptor-G protein complexes. nih.gov This mechanism explains why the competitive interaction between an A1 agonist and an antagonist can appear noncompetitive in nature, as they have different affinities for the various conformational states of the receptor. nih.gov

In the case of agonists, ligand binding induces a conformational change in the receptor, which promotes its coupling to an intracellular G-protein, initiating a downstream signaling cascade. nih.govsemanticscholar.org Structural studies of the A3AR reveal that receptor activation involves an extensive network of hydrogen bonds that extends from the extracellular surface down to the orthosteric binding site. nih.govresearchgate.net While a crystal structure of this compound itself bound to a receptor is not available, the principles derived from related ligands suggest that the purine core forms key hydrogen bonds deep within the binding pocket, while the 8-phenyl substituent occupies a more superficial, allosteric-like sub-pocket that is crucial for determining affinity and subtype selectivity. nih.govnih.gov

Species-Specific Differences in Adenosine Receptor Affinities

The interaction of ligands with adenosine receptors is not uniform across different species. Variations in the amino acid sequences of the receptors between species, such as humans, rats, and mice, can lead to significant differences in binding affinities and pharmacological effects for the same compound. This phenomenon is a critical consideration in drug development, as findings in animal models may not always directly translate to human applications.

For adenosine receptor ligands, particularly those with substitutions at the 8-position (like this compound) or the N⁶-position, species-dependent variations have been well-documented. For instance, studies on 8-phenyl-substituted xanthines, which are adenosine receptor antagonists, have revealed marked differences in affinity for the A₁ adenosine receptor between calf, rat, and guinea pig brain tissues. nih.gov In some cases, an antagonist can be as much as 200-fold more potent in a calf brain than in a guinea pig brain, with intermediate potency in rats, highlighting that the recognition sites on the A₁ receptor are not identical across these mammalian species. nih.gov

While specific, comprehensive comparative data on the binding affinities (Kᵢ values) of this compound across all four receptor subtypes in different species is not extensively detailed in publicly available research, the established principles of species variation for this class of compounds suggest that its pharmacological profile is likely to differ between humans, rats, mice, and other laboratory animals. These differences are influenced by subtle changes in the receptor's binding pocket.

Due to the lack of specific comparative binding affinity data for this compound, a detailed data table cannot be provided at this time. Research into the structure-activity relationships of various adenosine analogues continues to underscore the importance of evaluating potential therapeutic compounds across multiple species to understand their translational potential fully.

Elucidation of Intracellular Signaling Pathways Modulated by 8 Phenyladenosine Analogues

Effects on Adenylate Cyclase Activity and Cyclic AMP Production

Analogues of 8-phenyladenosine have been shown to influence the levels of intracellular cAMP, a ubiquitous second messenger that regulates a myriad of cellular processes. The production of cAMP is catalyzed by adenylate cyclase. The activation of Gs protein-coupled receptors (GsPCRs) stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cAMP.

Research on related 8-substituted adenosine (B11128) analogues, such as 8-Cl-adenosine, has demonstrated a significant impact on cAMP levels. Studies in B-lymphocytes have shown that treatment with 8-Cl-adenosine leads to increased intracellular cAMP concentrations. This elevation in cAMP is thought to be a result of complex interactions within the cell, potentially involving the inhibition of phosphodiesterases (PDEs), enzymes responsible for the degradation of cAMP, or direct or indirect effects on adenylate cyclase activity. The stimulation of adenylyl cyclase can lead to a notable activation of cell surface adenosine receptors.

The ability of this compound analogues to modulate cAMP levels makes them valuable tools for studying the downstream effects of this second messenger. By manipulating cAMP concentrations, researchers can investigate the activation of its primary effectors and the subsequent signaling cascades.

Modulation of Protein Kinase A (PKA)-Dependent Pathways

Protein Kinase A (PKA) is a primary effector of cAMP, and its activation initiates a cascade of phosphorylation events that regulate numerous cellular functions. The modulation of PKA activity is a key consequence of the altered cAMP levels induced by this compound analogues.

Studies with 8-Cl-adenosine have revealed a direct impact on the PKA pathway. In B-lymphocytes, this analogue was found to increase PKA activity. This increased activity is not solely due to elevated cAMP levels but also involves changes in the expression of PKA subunits. Specifically, treatment with 8-Cl-adenosine resulted in a reduction of the RIα regulatory subunit and an increase in the RIIα regulatory and Cα catalytic subunits. This shift in subunit composition can alter the sensitivity and responsiveness of the PKA holoenzyme to cAMP, leading to a more sustained activation.

Furthermore, the cAMP analogue 8-Cl-cAMP has been investigated for its therapeutic potential due to its ability to activate PKA and induce apoptosis in cancer cells. This highlights the profound influence that 8-substituted adenosine analogues can have on PKA-dependent pathways, making them important molecules for both research and potential clinical applications.

Influence on Exchange Protein Directly Activated by cAMP (Epac)-Mediated Signaling

In addition to PKA, cAMP can also directly activate another important signaling molecule, the Exchange Protein Directly Activated by cAMP (Epac). Epac proteins function as guanine (B1146940) nucleotide exchange factors for the small G proteins Rap1 and Rap2, thereby regulating processes such as cell adhesion, secretion, and proliferation.

The development of cAMP analogues with selectivity for either PKA or Epac has been crucial in dissecting their distinct signaling pathways. Analogues with bulky substitutions at the 8-position, such as 8-pCPT-cAMP (8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphate), have been instrumental in specifically activating Epac. These tools have demonstrated that Epac-mediated signaling can be independent of PKA.

Given that the phenyl group at the 8-position of this compound is also a bulky substituent, it is plausible that this class of compounds could exhibit selectivity towards Epac. By potentially acting as selective Epac modulators, this compound analogues could be used to investigate the specific roles of Epac in various cellular contexts, independent of PKA activation. This selectivity is critical for understanding the divergent roles of these two primary cAMP effectors.

Regulation of Intracellular Calcium Homeostasis

Beyond the cAMP signaling cascade, derivatives of this compound also play a significant role in modulating intracellular calcium (Ca²⁺) homeostasis. Calcium is a versatile second messenger that controls a vast array of cellular processes, and its concentration is tightly regulated.

The Transient Receptor Potential Melastatin 2 (TRPM2) channel is a non-selective cation channel that is permeable to Ca²⁺. It is activated by intracellular adenosine diphosphate (B83284) ribose (ADPR) and plays a crucial role in oxidative stress-induced Ca²⁺ influx.

The modulation of TRPM2 channels by 8-substituted analogues of ADP-ribose has been a key area of investigation. For instance, 8-bromo-cyclic ADP-ribose (8-Br-cADPR) has been identified as an antagonist of the TRPM2 ion channel. This suggests that modifications at the 8-position of the adenine (B156593) ring can significantly alter the interaction of these molecules with the TRPM2 channel.

While direct studies on this compound diphosphoribose are limited, the findings with other 8-substituted analogues strongly imply that it could also act as a modulator of TRPM2. The bulky phenyl group could either enhance or inhibit channel gating, depending on its interaction with the ADPR-binding pocket of the TRPM2 protein. The ability to modulate TRPM2 activity makes these compounds valuable for studying the role of this channel in various physiological and pathological conditions, including inflammation and neurodegeneration.

Cyclic ADP-ribose (cADPR) is another important second messenger derived from NAD⁺ that mobilizes Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum, by activating ryanodine (B192298) receptors (RyRs).

The development of antagonists for the cADPR pathway has been crucial for understanding its physiological roles. Notably, 8-substituted cADPR analogues have proven to be effective antagonists. For example, 8-amino-cADPR has been shown to be a specific antagonist of cADPR, effectively blocking cADPR-induced Ca²⁺ release. This indicates that the 8-position of the adenine ring is a critical site for the interaction of cADPR with its binding proteins.

Based on these findings, it is highly probable that 8-phenyl-cADPR derivatives would also function as modulators of cADPR-mediated Ca²⁺ release. The introduction of a phenyl group at this position could confer potent antagonistic properties, allowing for the specific inhibition of this Ca²⁺ signaling pathway. Such compounds would be invaluable research tools for dissecting the intricate roles of cADPR in processes such as neurotransmitter release and muscle contraction.

Data Tables

Table 1: Effects of 8-Substituted Adenosine Analogues on cAMP-PKA Signaling

| Compound | Effect on cAMP Levels | Effect on PKA Activity | Key Findings | Reference(s) |

| 8-Cl-Adenosine | Increase | Increase | Alters PKA subunit expression (decreased RIα, increased RIIα and Cα) | |

| 8-Cl-cAMP | Mimics cAMP | Activator | Induces apoptosis in cancer cells | |

| 8-pCPT-cAMP | Mimics cAMP | Weak Activator | Selective activator of Epac |

Table 2: Modulation of Calcium Signaling by 8-Substituted ADP-Ribose Derivatives

| Compound | Target | Effect | Significance | Reference(s) |

| 8-Br-cADPR | TRPM2 Channel | Antagonist | Implicates the 8-position in TRPM2 modulation | |

| 8-amino-cADPR | cADPR Receptor | Antagonist | Demonstrates the importance of the 8-position for cADPR antagonism |

Structure Activity Relationship Sar Studies of 8 Phenyladenosine Analogues

Role of the Ribose Moiety, particularly 2'-Hydroxyl Group, in Antagonistic Activity

The ribose moiety of 8-phenyladenosine and its analogues plays a crucial role in their interaction with adenosine (B11128) receptors, and modifications to this part of the molecule can significantly impact antagonistic activity. The hydroxyl groups of the ribose, particularly the 2'-hydroxyl (2'-OH) group, are key determinants of both affinity and efficacy.

Experimental evidence indicates that the ribose group binds within the receptor pocket via its hydroxyl groups, making it essential for both binding affinity and receptor activation in agonists. qut.edu.au For antagonist activity, the story is more complex. Studies on 8-substituted cyclic adenosine diphosphate (B83284) ribose (cADPR) analogues have shown that the deletion of the 2'-OH group leads to a decrease in antagonistic activity. acs.org This suggests that the 2'-OH group is an important motif for the antagonistic properties of these molecules. acs.org

Conversely, in some contexts, removal of the 2'-hydroxyl group can enhance antagonist potency. For instance, combining an 8-phenyl substitution on the adenine (B156593) ring with the removal of the 2'-hydroxyl group in adenosine 5'-diphosphoribose (ADPR) analogues resulted in a more potent TRPM2 antagonist. acs.orgnih.govsemanticscholar.org The compound 8-Ph-2'-deoxy-ADPR showed a higher potency compared to 8-Ph-ADPR, indicating that for this particular target, the absence of the 2'-OH group is beneficial for antagonistic activity. acs.orgnih.gov

It has also been observed that for A3 adenosine receptor agonists, both the 2'- and 3'-hydroxyl groups are essential for binding and activation, with the 2'-hydroxyl being more critical. nih.gov A 2'-fluoro substitution was found to eliminate both binding and activation. nih.gov While these findings are for agonists, they highlight the sensitivity of the receptor to modifications at the 2'-position.

The stereochemistry of the ribose moiety is also critical. The natural β-D-ribofuranose stereoisomer is necessary for the molecule to adopt the required anti-conformation within the receptor binding pocket. qut.edu.au

| Analogue | Modification to Ribose Moiety | Receptor/Target | Impact on Antagonistic Activity |

| 8-Amino-2'-deoxy-cADPR | 2'-OH deletion | cADPR receptor | Decreased antagonistic activity. acs.org |

| 8-Ph-2'-deoxy-ADPR | 2'-OH deletion | TRPM2 | Enhanced antagonist potency. acs.orgnih.govsemanticscholar.org |

| 2'-Fluoro substituted adenosine analogue | 2'-Fluoro substitution | A3 AR | Eliminated binding and activation (agonist). nih.gov |

Influence of Phenyl Ring Substitutions on Receptor Affinity and Selectivity

Substitutions on the 8-phenyl ring of adenosine analogues are a key strategy for modulating receptor affinity and achieving selectivity among the different adenosine receptor subtypes. The position, size, and electronic nature of these substituents can have profound effects on how the ligand interacts with the binding pocket.

Generally, the substitution pattern on the 8-phenyl group significantly affects both affinity and selectivity, with the A2A receptor often tolerating bulkier substituents better than the A1 receptor. nih.govresearchgate.net For example, in a series of 8-(substituted-phenyl)xanthines, a p-hydroxyaryl substituent was found to enhance the potency of 8-phenyltheophylline (B1204217) as an adenosine antagonist. researchgate.net Similarly, uncharged, electron-donating para substituents on the 8-phenyl ring of 1,3-dipropyl-8-phenylxanthines can lead to extremely potent A1 antagonists. nih.gov

Conversely, introducing polar or charged groups can decrease affinity. For instance, a p-carboxy or p-sulfo substituent on the 8-phenyl ring, often added to increase water solubility, typically reduces the activity and selectivity for the A1 receptor. researchgate.net Blocking a carboxylate as an amide, however, can enhance receptor potency at both A1 and A2A subtypes. nih.gov

The position of the substituent on the phenyl ring is also critical. Studies on 8-(cyclopentyloxy)phenyl-xanthines showed that moving the cyclopentyloxy substituent, with or without an ortho methoxy (B1213986) group, to various positions on the 8-phenyl ring had significant effects on A2A receptor affinity. researchgate.net For instance, an isovanilloid substitution pattern led to high affinity and selectivity for the A2A receptor subtype. nih.govresearchgate.net

In the context of A2B receptor antagonists, electron-withdrawing groups like fluorine (F) and trifluoromethyl (CF3) at the meta-position of a benzyl (B1604629) group attached to an 8-(pyrazol-4-yl)xanthine core were found to increase selectivity toward the A2B receptor. d-nb.info This highlights how fine-tuning the electronic properties of the phenyl ring substituent can direct selectivity towards a specific receptor subtype.

| Base Compound | Phenyl Ring Substitution | Receptor(s) | Effect on Affinity/Selectivity |

| 8-Phenyltheophylline | p-Hydroxyaryl | A1/A2A | Enhanced antagonist potency. researchgate.net |

| 1,3-Dipropyl-8-phenylxanthine (B136342) | p-Hydroxyaryl | A1/A2A | Increased potency at both, with greater increase at A1. nih.gov |

| 8-Phenyltheophylline | p-Carboxy or p-Sulfo | A1 | Decreased activity and selectivity. researchgate.net |

| 8-(pyrazol-4-yl)xanthine derivative | m-CF3 on benzyl | A2B | Increased selectivity. d-nb.info |

| 1,3-Dimethylxanthine | 4-methoxy-3-(2-morpholin-4-ylethoxy)phenyl | A2A | High affinity and selectivity. nih.govresearchgate.net |

Conformational Dynamics and Ligand-Receptor Orientation Hypotheses

The binding of this compound analogues to adenosine receptors is not a static event but a dynamic process involving conformational changes in both the ligand and the receptor. Molecular modeling and simulation studies have provided valuable hypotheses about how these molecules orient themselves within the receptor's binding site and how this orientation influences their activity.

The introduction of a substituent at the C8-position of the purine (B94841) ring can directly affect the syn/anti orientation of the base residue relative to the ribose sugar. nih.gov This conformational preference is a key determinant of whether the compound will act as an agonist or an antagonist. The anti-conformation is generally required for agonist activity at adenosine receptors. qut.edu.au

Docking and molecular dynamics simulations of xanthine (B1682287) derivatives at A1 and A2A receptors have helped to visualize the binding poses and key interactions within the orthosteric site. mdpi.com These studies suggest that different substituents can lead to distinct orientations of the ligand, which in turn affects the affinity for different receptor subtypes. For example, docking studies of 2- and 8-phenylethynyl-9-ethyladenines at a homology model of the A3 receptor provided a rationale for the receptor's preference for the 8-substituted compound. d-nb.info

The concept of "conformational selection" is central to understanding ligand-receptor interactions. biorxiv.org Receptors exist in an ensemble of different conformations, and ligands can selectively bind to and stabilize a particular conformation. biorxiv.orgnih.gov An agonist might stabilize an "active" conformation, while an antagonist binds to an "inactive" conformation. The orientation of the bound ligand can be different in these distinct receptor conformations. nih.gov

Molecular modeling has been validated and refined by the increasing availability of crystal structures of adenosine receptors. nih.govnih.gov These structures confirm that the adenine moiety of agonists and the core of antagonists occupy a similar space in the binding pocket, often involving a π-π stacking interaction with a phenylalanine residue. nih.gov The specific orientation and interactions of the various substituents, such as those on the 8-phenyl ring, then determine the fine details of affinity and selectivity.

Applications As Molecular and Pharmacological Probes

Development of Radioligands for Adenosine (B11128) Receptor Binding Assays

Radioligand binding assays are a cornerstone of pharmacological research, enabling the quantification of receptor density and the determination of ligand affinity. While the 8-phenylxanthine (B3062520) scaffold, a structurally related antagonist, has been extensively used to develop radioligands for adenosine receptors, information on radiolabeled 8-Phenyladenosine agonists is less prevalent in the literature. nih.gov

Historically, the focus has often been on developing antagonist radioligands due to their generally lower non-specific binding. For instance, a series of 125I-labeled 8-phenylxanthine derivatives were synthesized and characterized as high-affinity antagonist radioligands for A1 adenosine receptors. nih.gov These probes, with K D values in the low nanomolar range, proved valuable in distinguishing multiple agonist affinity states of the A1 receptor. nih.gov

While direct radiolabeling of this compound for agonist-specific binding assays is not widely documented, the principles of radioligand development within the broader class of adenosine receptor ligands are well-established. nih.gov These typically involve the incorporation of a radionuclide, such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I), into the ligand structure at a position that does not compromise its binding affinity.

Table 1: Examples of Radioligands for Adenosine Receptors (Related Scaffolds)

| Radioligand | Receptor Target | Radionuclide | Application | Reference |

| [³H]-CGS 21680 | A2a | ³H | Binding studies in human platelet membranes | nih.gov |

| 125I-labeled 8-phenylxanthine derivatives | A1 | ¹²⁵I | Characterization of antagonist binding | nih.gov |

| [³H]-PSB-603 | A2B | ³H | Kinetic and equilibrium binding assays | nih.gov |

Design and Synthesis of Spectroscopic Probes (e.g., Fluorescent, Spin-Labeled)

Spectroscopic probes are invaluable tools for visualizing and quantifying receptor dynamics in real-time and in their native cellular environment. The development of fluorescent ligands for adenosine receptors has provided significant insights into receptor localization, trafficking, and dimerization. nih.govnih.gov

Fluorescent probes derived from adenosine receptor ligands are typically synthesized by conjugating a fluorophore to the ligand via a linker arm. The attachment point of the linker is crucial to ensure that the pharmacological activity of the ligand is retained. For antagonists, the 8-position of the xanthine (B1682287) ring has been a common site for modification. nih.gov

While the development of fluorescent probes based on the this compound agonist scaffold is a growing area of research, specific examples are emerging. These probes offer the potential to study the conformational changes associated with agonist-induced receptor activation.

There is currently limited publicly available scientific literature on the design and synthesis of spin-labeled probes specifically derived from this compound for use in techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. However, the synthesis of an 8-spin-labeled analog of adenosine 5'-phosphate (8-slAMP) has been reported, demonstrating the feasibility of introducing a nitroxide spin label at the 8-position of the purine (B94841) ring. nih.gov This analog proved to be a useful probe for studying AMP nucleosidase. nih.gov

Table 2: Spectroscopic Probes for Adenosine Receptors

| Probe Type | Parent Scaffold | Application | Reference |

| Fluorescent Antagonist | 1,3-dipropyl-8-phenylxanthine (B136342) | Flow cytometry and confocal microscopy | nih.gov |

| Fluorescent Agonist | N⁶-substituted adenosine | Characterization of A₃AR homodimers | nih.gov |

| Spin-Labeled Nucleotide | 8-thio-adenosine 5'-phosphate | EPR studies of AMP nucleosidase | nih.gov |

Utilization in Affinity Chromatography for Receptor Isolation

Affinity chromatography is a powerful technique for the purification of receptors from complex biological samples. This method relies on the specific interaction between a receptor and a ligand that is immobilized on a solid support. The choice of the immobilized ligand is critical for the successful isolation of a functional receptor.

While the concept of using adenosine receptor ligands for affinity chromatography is well-established, specific examples detailing the use of this compound as the immobilized ligand are not readily found in the scientific literature. However, the general principles have been demonstrated with other related ligands. For instance, the purification of adenosine receptors has been achieved using immobilized agonist and antagonist compounds. grantome.com

The development of an affinity matrix based on this compound would involve covalently attaching the molecule to a solid support, such as agarose (B213101) beads, through a suitable linker. This would create a stationary phase that can selectively capture adenosine receptors from a solubilized membrane preparation. The bound receptors could then be eluted by changing the buffer conditions or by competition with a high concentration of a soluble ligand.

Functionalized Congeners as Tools for Chemical Biology and Receptor Characterization

Functionalized congeners are derivatives of a parent compound that have been modified to include a reactive group or a reporter molecule. These chemical biology tools are instrumental in studying receptor-ligand interactions, identifying binding sites, and elucidating the structural basis of receptor activation. nih.gov

The development of functionalized congeners of adenosine receptor ligands has been an active area of research. For example, derivatives of N⁶-phenyladenosine have been synthesized to serve as receptor and histochemical probes, as well as for the preparation of radioligands and affinity columns. nih.gov These congeners often incorporate a linker arm at a position that is tolerant of substitution without significantly affecting receptor affinity. This linker can then be used to attach various functionalities, such as fluorophores, biotin (B1667282), or photoactivatable groups. nih.govnih.gov

While specific literature on functionalized congeners derived directly from this compound for chemical biology applications is limited, the broader principles applied to other adenosine receptor ligands are applicable. The synthesis of such probes would enable a wide range of studies, from mapping the ligand-binding pocket to investigating receptor dynamics in living cells.

Preclinical Research Methodologies for Investigating 8 Phenyladenosine

In Vitro Experimental Models

In vitro models are fundamental to the initial characterization of a compound's biological activity at the cellular and molecular level. These experimental systems offer controlled environments to dissect specific mechanisms of action, receptor interactions, and downstream signaling pathways without the complexities of a whole organism.

Cell line-based assays are indispensable tools for studying the effects of compounds on specific cellular functions and signaling pathways. The choice of cell line is dictated by the research question, particularly the expression of target receptors and relevant signaling molecules.

HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are a widely used platform in pharmacological research due to their robust growth and high efficiency for transfection. mdpi.comfrontiersin.orgnih.gov This allows for the stable or transient expression of specific receptor subtypes, such as the A1, A2A, A2B, and A3 adenosine (B11128) receptors, in a controlled genetic background. Assays in these recombinant cell lines are used to determine a compound's potency and efficacy at individual receptor subtypes, often by measuring downstream second messenger responses like cyclic AMP (cAMP) accumulation. researchgate.netnih.gov

PC12 Cells: The PC12 cell line, derived from a rat adrenal pheochromocytoma, is a valuable model in neurobiological research. researchgate.netresearchgate.netnih.govelifesciences.orgnih.gov These cells synthesize and store catecholamines, such as dopamine, and upon treatment with nerve growth factor (NGF), they differentiate into cells with a neuronal phenotype. researchgate.netnih.govnih.gov PC12 cells are utilized to investigate the effects of adenosine receptor ligands on neuronal differentiation, neurotransmitter release, and cell survival, providing insights into the potential neuro-modulatory or neuroprotective properties of compounds like 8-Phenyladenosine.

Jurkat T-lymphocytes: Jurkat cells are an immortalized human T-lymphocyte cell line extensively used in immunology to study T-cell activation and signaling. nih.govaxxam.comfrontiersin.orgnih.gov Since adenosine receptors, particularly the A2A and A3 subtypes, are key modulators of immune function, Jurkat cells provide a relevant system to assess how this compound might influence T-cell receptor signaling, cytokine production (e.g., IL-2), and apoptosis. nih.gov

Human Bronchial Epithelial Cells: Primary or immortalized human bronchial epithelial cells (HBECs) serve as a critical model for respiratory research. nih.govnih.govresearchgate.netnih.gov Adenosine is an important mediator in the airways, involved in processes like inflammation and bronchoconstriction. These cells are used to study the impact of adenosine analogues on inflammatory responses, such as the release of cytokines like interleukin-8 (IL-8), and on epithelial barrier function, which is relevant for diseases like asthma. researchgate.net

While these cell lines are standard models for evaluating adenosine receptor modulators, specific research findings detailing the effects of this compound in these particular cell-based assays are not extensively documented in publicly available literature.

Membrane binding assays are a direct method to determine the affinity of a compound for a specific receptor. These experiments utilize cell membranes isolated from tissues or cultured cells that express the receptor of interest. The fundamental principle involves a competition assay where the test compound (e.g., this compound) competes with a radiolabeled ligand (a molecule with a radioactive isotope attached) that has a known high affinity for the receptor.

The experimental procedure involves incubating the cell membranes with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces more of the radiolabeled ligand from the receptor binding sites. The amount of radioactivity bound to the membranes is measured after separating the membranes from the incubation medium, typically by rapid filtration.

The data are then used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, known as the IC50 value. This value can be converted to an equilibrium dissociation constant (Ki), which represents the affinity of the compound for the receptor. A lower Ki value signifies a higher binding affinity. These assays are crucial for determining a compound's potency and its selectivity for different adenosine receptor subtypes (A1, A2A, A2B, A3). nih.govresearchgate.net

| Receptor Subtype | Test Compound | Radioligand | Ki (nM) | Source Tissue/Cell |

| Human A1 | This compound | [³H]CCPA | Data not available | CHO Cells |

| Human A2A | This compound | [³H]ZM241385 | Data not available | HEK293 Cells |

| Human A2B | This compound | [³H]PSB-603 | Data not available | CHO Cells |

| Human A3 | This compound | [³H]PSB-11 | Data not available | CHO Cells |

Table 1: Representative data structure for receptor binding affinity of this compound. Specific experimental values for this compound are not available in the cited literature.

Patch-clamp electrophysiology is a powerful technique used to study ion channels in the cell membrane. frontiersin.orgresearchgate.netnih.govmdpi.com This method allows for the direct measurement of the ionic currents flowing through single ion channels, providing detailed information about their activity and how it is modulated by pharmacological agents. Since the activation of certain G protein-coupled receptors, including adenosine receptors, can lead to the opening or closing of ion channels (e.g., potassium or calcium channels), patch-clamp recordings are used to investigate these functional consequences.

In a typical whole-cell patch-clamp experiment, a glass micropipette with a very fine tip is sealed onto the membrane of a single cell. A gentle suction is applied to rupture the membrane patch, allowing electrical access to the entire cell interior. This configuration enables the experimenter to control the membrane potential (voltage-clamp) and measure the ionic currents that flow across the membrane in response to receptor activation by a compound like this compound. This methodology can reveal if this compound, through its action on adenosine receptors, modulates neuronal excitability or the function of other excitable cells like cardiac or smooth muscle cells.

Enzyme activity assays are used to measure the functional consequence of receptor activation on intracellular signaling pathways. Adenosine receptors are G protein-coupled receptors that modulate the activity of the enzyme adenylate cyclase. A2A and A2B receptors typically couple to the stimulatory G protein (Gs), which activates adenylate cyclase, leading to an increase in the production of the second messenger cyclic adenosine monophosphate (cAMP). Conversely, A1 and A3 receptors often couple to the inhibitory G protein (Gi), which inhibits adenylate cyclase and decreases cAMP levels.

To assess the effect of this compound, cell membranes or whole cells expressing the adenosine receptor subtype of interest are incubated with the compound. The activity of adenylate cyclase is then measured by quantifying the amount of cAMP produced from its substrate, adenosine triphosphate (ATP). researchgate.net This is commonly done using competitive immunoassays or, more recently, with biosensors that report cAMP levels in real-time. researchgate.net Such assays are critical for classifying a compound as an agonist (stimulates a response), antagonist (blocks the effect of an agonist), or inverse agonist (reduces basal receptor activity) and for quantifying its efficacy and potency. For example, a study on N6-phenyladenosine derivatives in CHO cells expressing the human A2B receptor determined EC50 values based on cAMP production. nih.gov

| Cell Line / Receptor | Functional Readout | Compound | Potency (EC50/IC50) | Efficacy |

| HEK293-hA2B | cAMP Accumulation | This compound | Data not available | Data not available |

| CHO-hA1 | cAMP Inhibition | This compound | Data not available | Data not available |

Table 2: Representative data structure for the functional activity of this compound in enzyme assays. Specific experimental values for this compound are not available in the cited literature.

In Vivo Animal Models for Systemic Biological Activity

Following in vitro characterization, in vivo animal models are employed to understand the systemic biological effects, pharmacokinetics, and potential therapeutic efficacy of a compound in a whole, living organism. These models are essential for evaluating how the compound behaves in a complex physiological system.

Rodents, including rats, mice, and guinea pigs, are the most commonly used animal models in preclinical pharmacology due to their physiological similarities to humans, relatively short life cycles, and the availability of well-characterized disease models. researchgate.net

Rats: Rat models are frequently used to investigate the effects of adenosine receptor ligands on the central nervous system, cardiovascular function, and inflammation. For instance, rat models of Parkinson's disease have been instrumental in evaluating the efficacy of A2A receptor antagonists. researchgate.netnih.govresearchgate.net In such studies, compounds are administered systemically, and their effects on motor function, neuro-inflammation, or other disease-relevant parameters are assessed. Studies on 8-substituted adenine (B156593) derivatives have utilized rat models to explore potential therapeutic roles in neurological disorders. researchgate.net

Mice: Mice, particularly genetically modified strains (e.g., knockout mice lacking specific adenosine receptors), are invaluable for confirming the on-target effects of a compound. nih.govmdpi.comresearchgate.net By comparing the response to a compound in wild-type mice versus knockout mice, researchers can determine if the observed biological activity is mediated by the intended receptor. nih.govmdpi.com Mouse models of inflammation, pain, and cancer are also widely used to test the therapeutic potential of adenosine receptor modulators.

Guinea Pigs: The guinea pig is a useful model in respiratory and cardiovascular pharmacology. researchgate.net For instance, the guinea pig airway model is particularly sensitive to adenosine-induced bronchoconstriction, making it a relevant system for testing potential anti-asthmatic properties of adenosine receptor antagonists.

While these rodent models are standard for testing 8-substituted adenosine analogues, specific studies detailing the systemic biological activity of this compound in these models are not prominently featured in the scientific literature.

Methodological Considerations for In Vivo Pharmacological Studies

The in vivo investigation of this compound, like other adenosine analogs, requires careful consideration of several methodological factors to ensure the reliability and translatability of the findings. While specific in vivo studies focusing exclusively on this compound are not extensively documented in publicly available research, the established methodologies for studying adenosine receptor ligands provide a framework for its evaluation.

A primary challenge in the in vivo assessment of adenosine analogs is the rapid metabolism and cellular uptake of adenosine, which can complicate the interpretation of results. nih.gov To address this, studies often employ co-administration of enzyme inhibitors, such as adenosine deaminase and adenosine kinase inhibitors, to maintain stable compound concentrations. nih.gov Furthermore, the use of a specialized "stopping solution" containing a cocktail of inhibitors immediately upon blood sampling is a critical technique to prevent the in vitro production and degradation of adenosine and its analogs, which could otherwise lead to falsely elevated plasma concentrations. researchgate.net

The choice of animal model is another critical consideration. nih.govmdpi.com Transgenic models, particularly knockout mice lacking specific adenosine receptor subtypes (A1, A2A, A2B, A3), are invaluable tools for dissecting the specific receptor-mediated effects of a compound like this compound. nih.goveurekaselect.com By comparing the physiological responses in wild-type animals to those in knockout strains, researchers can identify the primary receptor target of the compound. For instance, a drug's effect that is present in wild-type mice but absent in A2A receptor knockout mice would strongly suggest an A2A receptor-mediated mechanism. nih.govnih.gov

Pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), significantly influence the design of in vivo studies. The poor penetration of some adenosine derivatives across the blood-brain barrier is a known limitation that must be assessed. nih.gov This is particularly relevant when investigating potential neurological effects of this compound.

Table 1: Key Methodological Considerations in In Vivo Studies of Adenosine Analogs

| Consideration | Description | Relevance to this compound |

| Compound Stability | Rapid in vivo metabolism and cellular uptake of adenosine and its analogs. | Co-administration with metabolic inhibitors may be necessary to achieve stable plasma concentrations of this compound for accurate assessment. |

| Measurement of Plasma Levels | Prone to in vitro artifacts due to continued metabolism after blood sampling. | Use of a "stopping solution" is crucial for obtaining accurate measurements of this compound plasma concentrations. researchgate.net |

| Animal Models | Selection of appropriate species and strains to model human physiology and disease. | Transgenic knockout mice for specific adenosine receptors are essential for determining the receptor subtype(s) through which this compound exerts its effects. nih.goveurekaselect.com |

| Pharmacokinetics | The compound's ADME profile, including blood-brain barrier penetration. | The potential for central nervous system effects of this compound would depend on its ability to cross the blood-brain barrier. nih.gov |

Computational and Molecular Modeling Approaches

Computational and molecular modeling techniques have become indispensable in modern drug discovery and are particularly useful for investigating the interactions of ligands like this compound with their biological targets.

Ligand-Receptor Docking and Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of interaction. mdpi.com For this compound, docking studies would involve modeling its interaction with the binding pockets of the different adenosine receptor subtypes (A1, A2A, A2B, and A3).

These studies utilize the three-dimensional crystal structures of the adenosine receptors, where available, to simulate the binding of this compound. nih.govnih.gov The analysis of the docked pose can reveal key amino acid residues within the receptor that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. semanticscholar.org For instance, the phenyl group at the 8-position of this compound would be expected to engage in specific hydrophobic or pi-stacking interactions within the binding site, which could contribute to its affinity and selectivity for a particular receptor subtype.

The binding of adenosine and its analogs typically occurs in a pocket formed by the transmembrane helices of the G protein-coupled adenosine receptors. nih.gov The ribose moiety of adenosine forms crucial hydrogen bonds, while the adenine core is involved in interactions with key residues. The substituent at the 8-position, in this case, the phenyl group, extends into a specific sub-pocket. The nature and complementarity of this interaction are critical determinants of the ligand's pharmacological profile. nih.gov

Table 2: Potential Interacting Residues in Adenosine Receptors for 8-Substituted Analogs

| Receptor Subtype | Potential Interacting Residues (Transmembrane Helices) | Type of Interaction |

| A1 | Phenylalanine, Leucine, Tryptophan (TM5, TM6) | Hydrophobic, Pi-stacking |

| A2A | Isoleucine, Phenylalanine (TM5, TM6) | Hydrophobic, Pi-stacking |

| A3 | Valine, Leucine (ECL2, TM7) | Hydrophobic |

Note: This table is illustrative and based on general knowledge of adenosine receptor binding pockets. Specific interactions for this compound would require dedicated docking studies.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound, a QSAR study would typically involve a series of related compounds with different substituents at the 8-position of the adenosine scaffold.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). mdpi.com A mathematical model is then developed to establish a relationship between these descriptors and the experimentally determined biological activity, such as the binding affinity (Ki) for a specific adenosine receptor subtype. nih.gov

A well-validated QSAR model can be used to:

Predict the biological activity of novel, unsynthesized compounds. nih.gov

Identify the key structural features that are important for activity and selectivity. researchgate.net

Guide the design of new analogs with improved potency or other desirable properties.

For instance, a QSAR study on 8-substituted adenosine derivatives might reveal that the size and hydrophobicity of the substituent at the 8-position are critical for high affinity at the A2A receptor, while electronic properties might be more important for A1 receptor binding. Such insights are invaluable for the rational design of selective adenosine receptor ligands. nih.govnih.gov

Table 3: Common Molecular Descriptors in QSAR Studies of Adenosine Analogs

| Descriptor Type | Example Descriptor | Information Provided |

| Electronic | Partial Atomic Charges | Distribution of electrons in the molecule. |

| Steric | Molecular Volume | The size and shape of the molecule. |

| Hydrophobic | LogP | The lipophilicity of the molecule. |

| Topological | Wiener Index | The branching and connectivity of the molecule. |

Future Directions and Emerging Research Perspectives

Design of Next-Generation 8-Phenyladenosine Analogues with Enhanced Specificity

The development of next-generation this compound analogues is centered on achieving higher receptor subtype specificity to minimize off-target effects and enhance therapeutic efficacy. Current research on related adenosine (B11128) derivatives provides a roadmap for this endeavor. Structure-activity relationship (SAR) studies have been instrumental in identifying key molecular features that govern the affinity and selectivity of ligands for the four adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.govnih.gov

Future design strategies will likely involve systematic modifications at various positions of the this compound scaffold. For instance, substitutions on the phenyl ring of N6-phenyladenosine analogues have been shown to dramatically affect affinity for A2 adenosine receptors, suggesting that similar modifications to the 8-phenyl group could fine-tune selectivity. nih.gov The introduction of different substituents—such as halogens, alkoxy groups, or other aromatic and heteroaromatic rings at the 8-position—has proven effective for other adenine (B156593) derivatives in achieving higher affinity for specific receptor subtypes. nih.gov

A "congener approach" may also be applied, where a functionalized chain is incorporated into the this compound structure at a point that does not disrupt its primary binding activity. nih.gov This would allow for the attachment of various moieties to create probes for receptor mapping or to develop targeted drug delivery systems. nih.gov The synthesis of derivatives with modifications at the N6 and 5' positions of the ribose sugar, which are known to influence potency at A3 receptors, could also yield novel compounds with unique pharmacological profiles. nih.gov

Table 1: Key Modification Sites on the Adenosine Scaffold for Analogue Design

| Modification Site | Potential Impact on Pharmacological Profile | Reference |

|---|---|---|

| 8-Position Phenyl Ring | Fine-tuning of receptor subtype selectivity and affinity. | nih.govnih.gov |

| N6-Position | Can be functionalized to create targeted congeners and probes. | nih.gov |

| 5'-Position (Ribose) | Substitutions can significantly alter potency, particularly at the A3 receptor. | nih.gov |

| 2-Position (Purine Ring) | Modifications can influence selectivity and potency. | elsevierpure.com |

Exploration of Novel Binding Sites and Off-Target Interactions

A crucial aspect of future research will be the comprehensive characterization of the molecular interactions of this compound and its analogues. While the primary targets are the adenosine receptors, the potential for novel binding sites and off-target interactions remains an important area of investigation. Understanding these interactions is critical for predicting potential side effects and for identifying new therapeutic applications.

The study of target binding kinetics, including association (k_on) and dissociation (k_off) rates, is becoming increasingly important in drug discovery. nih.govnih.gov For example, compounds with a long residence time at the target receptor may exhibit a more prolonged cellular response. nih.gov Future studies on this compound analogues will likely incorporate detailed kinetic profiling to better understand their pharmacological effects.

Furthermore, systematic screening against a broad panel of receptors, enzymes, and ion channels will be necessary to build a comprehensive off-target profile. This approach can reveal unexpected interactions that might be harnessed for therapeutic benefit or that need to be engineered out of next-generation compounds to improve safety. For instance, the screening of 8-phenylxanthine (B3062520) derivatives, which share a structural similarity, has been used to identify potent and selective antagonists for the A2B adenosine receptor. nih.govnih.gov Similar systematic evaluations of this compound derivatives are a logical next step.

Integration of Advanced Preclinical Models for Mechanistic Insights

To fully elucidate the physiological and pathological roles of this compound and its future analogues, researchers will need to move beyond simple in vitro assays and integrate more sophisticated preclinical models. The development and use of transgenic animal models, such as knockout and over-expression models for specific adenosine receptor subtypes, have significantly advanced our understanding of adenosine neurobiology. researchgate.neteurekaselect.comnih.gov

Applying these models to the study of this compound will provide invaluable mechanistic insights. For instance, administering a novel this compound analogue to an animal model where a specific adenosine receptor has been knocked out can definitively identify the receptor responsible for its observed effects. nih.gov Cardiac-specific overexpression of the A1 adenosine receptor in transgenic mice has been shown to increase resistance to ischemia, highlighting the power of these models in validating therapeutic strategies. nih.gov

In addition to genetic models, the use of humanized preclinical models, such as mice engrafted with human peripheral blood mononuclear cells (PBMCs), offers a platform to study the effects of these compounds on the human immune system in an in vivo context. crownbio.com Such models are particularly relevant for investigating the role of this compound in inflammation and immuno-oncology. The use of advanced imaging techniques in these animal models will also allow for real-time visualization of drug distribution and target engagement.

Contribution to the Broader Understanding of Purinergic Signaling Networks

Research into this compound and its next-generation analogues will not only yield potential new therapeutic agents but will also contribute significantly to our fundamental understanding of purinergic signaling networks. Purinergic signaling, mediated by extracellular nucleotides like ATP and nucleosides like adenosine, is a ubiquitous form of cell-to-cell communication involved in a vast array of physiological and pathological processes. wikipedia.orgfrontiersin.orgmdpi.com

Selective and potent this compound analogues will serve as critical pharmacological tools to dissect the complex interplay between different adenosine receptor subtypes and their downstream signaling pathways. mdpi.com For example, these compounds can help to clarify how adenosine receptors cross-talk with other signaling systems and how their activation or inhibition influences cellular processes like inflammation, neurotransmission, and cell proliferation. mdpi.comnih.gov

By studying the effects of these specific molecular probes in various physiological systems, from the central nervous system to the cardiovascular and immune systems, researchers can map the intricate connections within the purinergic signaling network. wikipedia.orgmdpi.com This knowledge is essential for identifying new drug targets and for developing more effective therapeutic strategies for a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.